
KAG-308
Description
Contextualization of KAG-308 within Prostanoid Receptor Agonist Research
Prostanoid receptors, a class of G protein-coupled receptors, mediate the diverse biological effects of prostaglandins, which are lipid mediators derived from arachidonic acid. Prostaglandin E2 (PGE2), a prominent prostaglandin, signals through four receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, immune responses, and tissue repair. benthamscience.com
Agonists targeting specific prostanoid receptor subtypes have been explored for their therapeutic potential. The EP4 receptor, in particular, has been identified as a promising target due to its involvement in anti-inflammatory processes, mucosal integrity, bone formation, and angiogenesis. benthamscience.comclinicaltrials.gov this compound distinguishes itself within this field as a potent and selective agonist of the EP4 receptor. medchemexpress.comimmune-system-research.comtargetmol.com
Research indicates that this compound exhibits high selectivity for the human EP4 receptor compared to other prostaglandin receptors, including EP1, EP2, EP3, and the IP receptor. medchemexpress.comimmune-system-research.comtargetmol.com This selectivity is a key characteristic that informs its potential therapeutic applications, aiming to harness the beneficial effects mediated specifically through EP4 activation while minimizing off-target effects associated with other prostanoid receptor subtypes.
Detailed binding and activity data illustrate the selectivity of this compound for the human EP4 receptor. medchemexpress.comimmune-system-research.comtargetmol.com
Receptor Subtype (Human) | Binding Affinity (Ki) | Agonist Activity (EC50) |
---|---|---|
EP4 | 2.57 nM | 17 nM |
EP1 | 1410 nM | 1000 nM |
EP2 | 1540 nM | 1000 nM |
EP3 | 32.4 nM | 160 nM |
IP | 52.9 nM | >10000 nM |
Note: Data compiled from research findings on this compound's activity at human prostanoid receptors. medchemexpress.comimmune-system-research.comtargetmol.com
Furthermore, this compound has demonstrated potent agonist activity for both human and mouse EP4 receptors in dual luciferase reporter assays, with reported EC50 values of 0.15 nM and 1.0 nM, respectively. medchemexpress.comtargetmol.com
Overview of this compound's Significance in Pre-clinical Investigations
This compound's significance in pre-clinical investigations stems from its observed pharmacological activities, particularly its anti-inflammatory and tissue-protective effects mediated through EP4 receptor activation. Pre-clinical studies have explored its potential in various disease models, including inflammatory bowel disease and osteoarthritis.
In models of dextran sulfate sodium (DSS)-induced colitis in mice, oral administration of this compound suppressed the onset of colitis and promoted histological mucosal healing. nih.gov This effect was contrasted with sulfasalazine (SASP), which did not show the same level of mucosal healing. nih.gov this compound also demonstrated preventive effects on colorectal carcinogenesis in a colitis-associated cancer (CAC) mouse model, inhibiting colitis development and reducing mortality. nih.gov
Beyond inflammatory bowel disease, this compound has been investigated in models of osteoarthritis (OA). In surgically induced mouse knee OA, oral administration of this compound suppressed the development of the condition. researchgate.netnih.gov This was associated with a reduction in cartilage degeneration and synovitis. researchgate.netnih.gov Mechanistically, this compound treatment was found to suppress chondrocyte hypertrophy and the expression of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase 13 (Mmp13) in the synovium. researchgate.netnih.govmdpi.com Studies in cultured cells further supported these findings, showing that this compound inhibited hypertrophic differentiation in chondrocytes and suppressed LPS-induced expression of TNF and Mmp13 in synoviocytes. researchgate.netnih.gov
The compound has also shown effects in models of pulmonary arterial hypertension (PAH). In monocrotaline (MCT)-exposed rats, this compound ameliorated pulmonary vascular remodeling and reduced pulmonary hypertension. ahajournals.orgahajournals.org This involved a reduction in right ventricular systolic pressure (RVSP), total pulmonary vascular resistance index (TPRI), and right ventricular hypertrophy. ahajournals.orgahajournals.org Histological analysis indicated attenuation of medial wall thickening and reduced perivascular macrophage accumulation. ahajournals.org this compound treatment also significantly reduced NFκB activation and the levels of inflammatory cytokines such as IL-6, Mcp1, and Il1b in the lungs of these rats. ahajournals.orgahajournals.org
These pre-clinical findings highlight this compound's potential as a therapeutic agent for conditions characterized by inflammation and tissue damage, mediated through its selective agonism of the EP4 receptor.
Pre-clinical Model | Observed Effect of this compound Treatment | Key Findings |
---|---|---|
DSS-induced colitis (mice) | Suppression of colitis onset, promotion of mucosal healing | Improved histological outcomes compared to SASP. nih.gov |
Colitis-associated cancer (CAC) (mice) | Prevention of colorectal carcinogenesis, decreased mortality | Inhibited colitis development. nih.gov |
Surgically induced knee osteoarthritis (mice) | Suppression of OA development | Reduced cartilage degeneration and synovitis; suppressed chondrocyte hypertrophy and inflammatory mediator expression (TNF-α, Mmp13). researchgate.netnih.govmdpi.com |
Monocrotaline (MCT)-induced pulmonary hypertension (rats) | Amelioration of pulmonary vascular remodeling and hypertension | Lowered RVSP, TPRI, and RV hypertrophy; attenuated medial wall thickening and macrophage accumulation; reduced NFκB activation and inflammatory cytokines. ahajournals.orgahajournals.org |
Note: Data compiled from pre-clinical research findings on this compound's effects in various disease models. nih.govresearchgate.netnih.govmdpi.comahajournals.orgahajournals.org
The collective evidence from these pre-clinical investigations underscores the significance of this compound as a research tool and a potential therapeutic candidate, demonstrating consistent beneficial effects across different inflammatory and tissue-remodeling disease models through selective EP4 receptor activation.
Propriétés
IUPAC Name |
(2Z,3aR,4R,5R,6aS)-3,3-difluoro-4-[(E,3R,4R)-3-hydroxy-4-(3-methylphenyl)pent-1-enyl]-2-[4-(2H-tetrazol-5-yl)butylidene]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2N4O3/c1-14-6-5-7-16(12-14)15(2)18(31)11-10-17-19(32)13-20-23(17)24(25,26)21(33-20)8-3-4-9-22-27-29-30-28-22/h5-8,10-12,15,17-20,23,31-32H,3-4,9,13H2,1-2H3,(H,27,28,29,30)/b11-10+,21-8-/t15-,17+,18-,19-,20+,23-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSELABKNBIUMGG-YGBAREPYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)C(C=CC2C(CC3C2C(C(=CCCCC4=NNN=N4)O3)(F)F)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](C)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C(/C(=C/CCCC4=NNN=N4)/O3)(F)F)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215192-68-9 | |
Record name | KAG-308 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33CGC8N6S3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Pharmacological Characterization of Kag-308
Elucidation of KAG-308's Receptor Selectivity and Binding Affinity
This compound functions as a potent and selective agonist for the EP4 receptor medchemexpress.comtargetmol.comabmole.com. Investigations have focused on its capacity to bind to and activate this receptor subtype, as well as its selectivity profile compared to other related receptors.
In Vitro Studies on EP4 Receptor Activation
In vitro research has established this compound's efficacy as an agonist for the human EP4 receptor. It demonstrates a high binding affinity, with a dissociation constant (Kᵢ) of 2.57 nM, and potent functional activity, indicated by an half maximal effective concentration (EC₅₀) of 17 nM for human EP4 receptor activation medchemexpress.comtargetmol.commybiosource.com. Further in vitro assessments using a dual luciferase reporter assay revealed even lower EC₅₀ values, 0.15 nM for human EP4 and 1.0 nM for mouse EP4, highlighting its potent agonist effect on this receptor subtype across species medchemexpress.commybiosource.com.
The following table summarizes key in vitro binding and functional data for this compound at the human EP4 receptor:
Parameter | Value | Unit | Assay Type |
Kᵢ | 2.57 | nM | Binding Assay |
EC₅₀ | 17 | nM | Functional Assay |
EC₅₀ | 0.15 | nM | Dual Luciferase Reporter Assay |
Comparative Selectivity Against Other Prostanoid Receptors (EP1, EP2, EP3, IP)
A crucial aspect of this compound's pharmacological profile is its selectivity for the EP4 receptor over other prostanoid receptors, including EP1, EP2, EP3, and the IP receptor medchemexpress.comtargetmol.comimmune-system-research.com. Comparative studies have quantified its binding affinities and functional potencies across these receptor subtypes, demonstrating a marked preference for EP4.
The table below presents a comparative overview of this compound's Kᵢ and EC₅₀ values for human EP1, EP2, EP3, EP4, and IP receptors:
Receptor | Kᵢ (nM) | EC₅₀ (nM) |
Human EP1 | 1410 | 1000 |
Human EP2 | 1540 | 1000 |
Human EP3 | 32.4 | 160 |
Human EP4 | 2.57 | 17 |
Human IP | 52.9 | >10000 |
These data underscore this compound's high selectivity for the EP4 receptor, with significantly lower Kᵢ and EC₅₀ values compared to EP1, EP2, EP3, and IP receptors, particularly demonstrating very low activity at the IP receptor medchemexpress.commybiosource.com.
Agonistic Activity and Pharmacological Profiles of this compound in Pre-clinical Models
Pre-clinical investigations have explored the agonistic activity and pharmacological effects of this compound, particularly in models of inflammatory diseases. This compound has been identified as an orally available EP4-selective agonist medchemexpress.compatsnap.comnih.gov. Studies utilizing mouse models of dextran sulfate sodium (DSS)-induced colitis have shown that oral administration of this compound effectively suppressed the onset of colitis and promoted histological mucosal healing patsnap.comnih.gov. This compound also demonstrated potent inhibition of tumor necrosis factor-alpha (TNF-α) production in peripheral whole blood and T cells medchemexpress.comtargetmol.comimmune-system-research.compatsnap.comnih.gov. In the context of colitis-associated cancer (CAC), this compound treatment prevented colorectal carcinogenesis by inhibiting colitis development and reducing mortality in a mouse model immune-system-research.compatsnap.comnih.gov. Furthermore, in a mouse model of surgically induced knee osteoarthritis, oral administration of this compound was found to suppress the progression of the disease by reducing chondrocyte hypertrophy and TNF secretion researchgate.netnih.gov. This compound was detected in the synovium and cartilage of these treated mice researchgate.netnih.gov. Its effects in this model included the suppression of TNF and matrix metalloproteinase 13 (Mmp13) expression in the synovium researchgate.netnih.gov.
Investigation of Downstream Signaling Pathways Modulated by this compound
The activation of the EP4 receptor by agonists like this compound triggers intracellular signaling cascades. Research has focused on the modulation of cyclic AMP (cAMP)-dependent pathways and, to some extent, Mitogen-Activated Protein Kinase (MAPK) cascades.
Cyclic AMP (cAMP)-Dependent Pathways and Cross-talk
The EP4 receptor is primarily coupled to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels idrblab.netkegg.jp. Studies have confirmed that this compound activates the cAMP signaling pathway researchgate.netnih.gov. In mouse fibroblast-like synoviocytes, this compound induced a dose-dependent increase in the phosphorylation of cAMP response element binding protein 1 (Creb1) at Ser133, a key downstream effector of the cAMP pathway researchgate.netnih.gov. The phosphorylation of Creb1 was observed to be most pronounced shortly after this compound treatment nih.gov. Additionally, this compound enhanced the luciferase activity of a CRE reporter vector, providing further evidence of its ability to activate cAMP-dependent transcriptional activity researchgate.netnih.gov.
In cultured chondrocytes, this compound treatment led to enhanced intranuclear translocation of histone deacetylase 4 (Hdac4). This process is known to be promoted by the cAMP pathway and is associated with the suppression of chondrocyte hypertrophy nih.govresearchgate.net.
Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK, PI3K/Akt) Activation
While the primary signaling pathway for EP4 receptors involves Gs and the subsequent increase in cAMP, there is known potential for cross-talk with other signaling cascades, including MAPK pathways such as ERK and PI3K/Akt medchemexpress.comapexbt.combiorxiv.orgmedchemexpress.com. While the provided search results primarily detail this compound's impact on the cAMP pathway, the broader understanding of GPCR signaling suggests potential interactions with these cascades. For instance, activation of the IP receptor, which also signals through cAMP, has been shown to inhibit Akt/mTOR signaling medchemexpress.com. Other studies in different cellular contexts highlight the involvement of ERK and PI3K/Akt pathways in response to various stimuli and receptor activation biorxiv.orgucl.ac.uk. Although direct and detailed evidence of this compound's specific modulation of ERK and PI3K/Akt was not extensively found within the provided search results focused solely on this compound, the known complexity of GPCR signaling networks indicates the possibility of such interactions.
cAMP/PKA/CREB Signal Transduction Modulation
This compound has been shown to modulate the cAMP/PKA/CREB signal transduction pathway. The EP4 receptor, being a G-protein coupled receptor, mediates its effects, in part, through the activation of adenylyl cyclase, which subsequently increases intracellular cAMP levels. nih.goviu.edu This increase in cAMP can then activate protein kinase A (PKA), a key enzyme in this signaling cascade. PKA, in turn, can phosphorylate the cAMP response element-binding protein (CREB). nih.goviu.edu
Studies have demonstrated that this compound treatment leads to a dose-dependent increase in the phosphorylation of CREB on Ser133, a crucial step for its activation. nih.govresearchgate.net This phosphorylation was observed in mouse fibroblast-like synoviocytes (FLS) following this compound treatment. nih.govresearchgate.net The activation of this pathway by this compound was further supported by its ability to enhance the luciferase activity of a CRE reporter vector, similar to the effect of Forskolin, a known adenylyl cyclase activator. nih.gov
The activation of the cAMP pathway by this compound has been hypothesized to contribute to its observed biological effects, such as the suppression of chondrocyte hypertrophy. nih.govresearchgate.net Research suggests that the cAMP pathway can enhance the nuclear translocation of histone deacetylase 4 (Hdac4), which is involved in suppressing chondrocyte hypertrophy. nih.govresearchgate.netresearchgate.net Immunoblot analyses have indicated that this compound treatment increases the level of Hdac4 in the nuclear fraction while decreasing it in the cytoplasmic fraction, supporting its role in promoting Hdac4 nuclear translocation. nih.govresearchgate.net
Table 1 summarizes the observed effects of this compound on CREB phosphorylation:
Target Protein | Phosphorylation Site | Effect of this compound Treatment | Cellular Context | Reference |
CREB1 | Ser133 | Increased phosphorylation | Mouse fibroblast-like synoviocytes | nih.govresearchgate.net |
Nuclear Factor Kappa B (NF-κB) Activation and Related Pathways
This compound has also been reported to influence Nuclear Factor Kappa B (NF-κB) activation and related pathways. NF-κB is a family of transcription factors that plays a critical role in regulating immune responses, inflammation, and cell survival by controlling the transcription of DNA and the production of cytokines. wikipedia.orgkegg.jpgenome.jp The activation of NF-κB is involved in the pathogenesis of various inflammatory diseases. wikipedia.orgwjgnet.com
Research indicates that this compound can significantly reduce NF-κB activation. ahajournals.orgresearcher.life This effect has been observed in the lungs of monocrotaline-exposed rats, a model of pulmonary hypertension. ahajournals.orgresearcher.life In this model, this compound administration led to a decrease in the increased activation of NF-κB seen in the diseased state. ahajournals.orgresearcher.life
Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are often regulated by NF-κB. medchemexpress.comimmune-system-research.comnih.gov Specifically, this compound potently inhibited tumor necrosis factor-alpha (TNF-α) production in peripheral whole blood and T cells. immune-system-research.comnih.gov TNF-α is a key inflammatory cytokine whose expression is influenced by NF-κB signaling. researchgate.netwhiterose.ac.uk The suppression of TNF secretion by this compound has been linked to the cAMP/PKA signaling pathway, where the accumulation of c-Fos protein, induced by cAMP, can reduce the recruitment of p65/RelA (components of the NF-κB dimer) to the TNF promoter. nih.gov
In fibroblast-like synoviocytes, this compound increased c-Fos protein and suppressed TNF secretion, an effect that was negated by a PKA inhibitor and an EP4 antagonist. nih.gov This suggests a link between the cAMP/PKA pathway activated by this compound and the subsequent suppression of TNF-α production, potentially through the modulation of NF-κB signaling via c-Fos. nih.gov
Table 2 summarizes the observed effects of this compound on NF-κB activation and related factors:
Pathway/Factor | Effect of this compound Treatment | Cellular/Tissue Context | Reference |
NF-κB activation | Reduced | Lungs of monocrotaline-exposed rats | ahajournals.orgresearcher.life |
TNF-α production | Inhibited | Peripheral whole blood, T cells, Fibroblast-like synoviocytes | immune-system-research.comnih.govnih.gov |
c-Fos protein levels | Increased | Fibroblast-like synoviocytes | nih.gov |
Recruitment of p65/RelA to Tnf promoter | Reduced (indirectly via c-Fos) | Implied in Fibroblast-like synoviocytes | nih.gov |
While this compound has demonstrated anti-inflammatory effects linked to NF-κB modulation in certain contexts, a study in human pulmonary artery smooth muscle cells stimulated by TNF-α showed that this compound pretreatment significantly upregulated the mRNA level of IL-6, another cytokine influenced by NF-κB, while downregulating Ki67, suggesting an anti-proliferative effect via a non-inflammatory pathway in this specific cell type. ahajournals.orgresearcher.life This highlights the complexity of this compound's effects and their potential context dependency.
Pre-clinical Efficacy and Mechanistic Studies of Kag-308 in Experimental Disease Models
Studies in Inflammatory Bowel Disease Models
Experimental models of IBD, such as dextran sulfate sodium (DSS)-induced colitis in mice, have been utilized to evaluate the efficacy of KAG-308 in mitigating intestinal inflammation and associated complications. nih.govpatsnap.comaminer.cn
Effects on Dextran Sulfate Sodium (DSS)-Induced Colitis in Murine Models
Studies in murine models of DSS-induced colitis have shown that oral administration of this compound can suppress the onset and severity of colitis. nih.govpatsnap.com Compared to control groups, this compound treatment has been observed to significantly inhibit increases in disease activity index (DAI) scores during the experimental period. researchgate.netresearchgate.net While this compound weakly suppressed colon shortening in these models, this effect was not statistically significant. researchgate.netresearchgate.net
Promotion of Histological Mucosal Healing in Experimental Colitis
Beyond suppressing inflammation, this compound has demonstrated the ability to promote histological mucosal healing in experimental colitis models. nih.govmedchemexpress.compatsnap.comtargetmol.com This effect is considered crucial for the effective management of IBD. Studies using human colonic organoids have also indicated that this compound can promote cellular differentiation towards secretory lineages, which is relevant to the enrichment of intestinal epithelial stem cells and mucosal healing. patsnap.com
Attenuation of Colitis-Associated Carcinogenesis in Animal Models
This compound has shown promise in preventing colorectal carcinogenesis in animal models of colitis-associated cancer (CAC). nih.govimmune-system-research.compatsnap.com By inhibiting the development of colitis, this compound consequently decreased mortality in a CAC model. nih.govpatsnap.com This suggests that this compound may offer a new therapeutic strategy for managing ulcerative colitis that also confers a reduced risk of colorectal carcinogenesis. nih.govpatsnap.com
Modulation of Tumor Necrosis Factor-alpha (TNF-α) Production in Inflammatory Contexts
A key mechanism of action for this compound involves the potent inhibition of tumor necrosis factor-alpha (TNF-α) production. medchemexpress.compatsnap.comtargetmol.comresearchgate.net this compound has been shown to selectively activate EP4 and potently inhibit TNF-α production in peripheral whole blood and T cells. nih.govpatsnap.com In cultured synoviocytes, this compound suppressed lipopolysaccharide (LPS)-induced expression of TNF and matrix metalloproteinase 13 (Mmp13). researchgate.netnih.gov This modulation of TNF-α, a crucial pro-inflammatory cytokine, contributes to its anti-inflammatory effects observed in experimental models. mdpi.comscielo.br
Investigations in Osteoarthritis Models
This compound has also been investigated for its potential therapeutic effects in models of osteoarthritis (OA). patsnap.comresearchgate.netnih.govabmole.com
Suppression of Chondrocyte Hypertrophy in Experimental Osteoarthritis
In surgically induced mouse knee OA models, oral administration of this compound suppressed OA development. patsnap.comresearchgate.netnih.gov This was associated with a reduction in chondrocyte hypertrophy. patsnap.comresearchgate.netnih.govbiorxiv.org this compound treatment significantly inhibited cartilage degeneration and synovitis in these models. patsnap.comresearchgate.netnih.gov In cultured chondrocytes, this compound inhibited hypertrophic differentiation and enhanced the intranuclear translocation of histone deacetylase 4 (Hdac4). researchgate.netnih.gov TNF secretion from the synovia of this compound-treated mice was also significantly lower compared to control mice. patsnap.comresearchgate.netnih.gov These findings suggest that this compound suppresses OA development through the suppression of chondrocyte hypertrophy and synovitis. patsnap.comresearchgate.netnih.gov
Impact on Cartilage Degeneration and Synovitis in Murine Knee Osteoarthritis
Oral administration of this compound has demonstrated significant inhibitory effects on cartilage degeneration and synovitis in surgically induced mouse knee osteoarthritis (OA) models. researchgate.netnih.govnih.govpatsnap.comresearchgate.netx-mol.com The treatment with this compound was shown to significantly inhibit both cartilage degeneration and synovitis in these models. researchgate.netnih.govpatsnap.com Specifically, this compound treatment suppressed chondrocyte hypertrophy and the expression of tumor necrosis factor alpha (TNF) and matrix metalloproteinase 13 (Mmp13) in the synovium of treated mice. researchgate.netnih.govnih.govpatsnap.com TNF secretion from the synovia of this compound-treated mice was also significantly lower compared to control mice. researchgate.netnih.govnih.gov These findings suggest that this compound suppresses OA development by reducing chondrocyte hypertrophy and synovitis. researchgate.netnih.govnih.govpatsnap.com
Role of Histone Deacetylase 4 (Hdac4) Translocation in Chondrocyte Modulation
Studies in cultured chondrocytes have revealed that this compound inhibits hypertrophic differentiation. researchgate.netnih.govnih.gov This effect is associated with an enhanced intranuclear translocation of histone deacetylase 4 (Hdac4). researchgate.netnih.govnih.gov Immunoblot analysis indicated that the level of Hdac4 in the nuclear fraction increased gradually after this compound treatment, while the cytoplasmic fraction showed a decrease. researchgate.net Immunocytochemistry further confirmed that this compound markedly enhanced the nuclear translocation of Hdac4 after 96 hours of treatment. nih.govresearchgate.net Quantification showed that Hdac4 was detected in the nucleus of 83% of this compound-treated cells, compared to only 33% in vehicle-treated chondrocytes. nih.govresearchgate.net This suggests that this compound may exert its anti-hypertrophic effects through the cAMP/Hdac4 pathway, as the cAMP pathway is known to enhance nuclear translocation of Hdac4 and suppress chondrocyte hypertrophy. nih.gov
Influence on Matrix Metalloproteinase 13 (Mmp13) Expression in Articular Tissues
This compound treatment has been shown to influence the expression of Matrix Metalloproteinase 13 (Mmp13) in articular tissues. In surgically induced mouse knee OA, the expression of Mmp13 in the synovium was suppressed in this compound-treated mice. researchgate.netnih.govpatsnap.com Immunohistochemistry analysis indicated that the expression of Mmp13 was significantly lower in this compound-treated cartilage compared to vehicle-treated cartilage. nih.govresearchgate.net Similarly, in the synovium, the expression of Mmp13 was significantly suppressed by this compound treatment. nih.govresearchgate.net Furthermore, in cultured synoviocytes, this compound suppressed the lipopolysaccharide (LPS)-induced expression of Mmp13. researchgate.netnih.govnih.govpatsnap.com These findings suggest that this compound inhibits OA development, in part, by suppressing the upregulation of Mmp13 in both cartilage and synovium. nih.gov
Research in Pulmonary Vascular Remodeling and Hypertension Models
This compound has also been investigated for its effects on pulmonary vascular remodeling and hypertension in animal models.
Attenuation of Pulmonary Vascular Remodeling in Monocrotaline-Exposed Rats
In monocrotaline (MCT)-exposed rat models of pulmonary hypertension (PH), this compound demonstrated the ability to attenuate pulmonary vascular remodeling. ahajournals.orgahajournals.org MCT exposure in rats leads to medial wall thickening in the lungs. ahajournals.org Chronic oral administration of this compound prevented this medial wall thickening. ahajournals.org Elastica van Gieson staining showed attenuation of medical wall thickening in this compound treated rats. ahajournals.org this compound also inhibited macrophage accumulation around pulmonary arteries in MCT-exposed rats. ahajournals.org
Effects on Pulmonary Hypertension Parameters (e.g., RVSP, TPRI, RV hypertrophy) in Animal Models
Chronic oral administration of this compound has shown positive effects on key pulmonary hypertension parameters in MCT-exposed rats. Compared to normal rats, MCT-exposed rats exhibited higher right ventricular systolic pressure (RVSP), total pulmonary vascular resistance index (TPRI), and right ventricular (RV) hypertrophy. ahajournals.orgahajournals.org Chronic oral administration of this compound (1 mg/kg, twice daily) significantly lowered RVSP, TPRI, and RV hypertrophy in these rats. ahajournals.orgahajournals.org
Here is a table summarizing the effects of this compound on pulmonary hypertension parameters in MCT-exposed rats:
Parameter | Control Rats | MCT-Exposed Rats | This compound Treated Rats | p-value (MCT vs this compound) |
RVSP (mmHg) | 29.7 ± 1.8 ahajournals.org | 81.0 ± 18.5 ahajournals.orgahajournals.org | 53.1 ± 9.3 ahajournals.orgahajournals.org | < 0.01 ahajournals.orgahajournals.org |
TPRI (mmHg/mL/min/g) | 91.0 ± 12.1 ahajournals.org | 161.4 ± 37.0 ahajournals.orgahajournals.org | 112.0 ± 16.6 ahajournals.orgahajournals.org | < 0.05 ahajournals.orgahajournals.org |
RV Hypertrophy | 0.32 ± 0.02 ahajournals.org | 0.57 ± 0.10 ahajournals.orgahajournals.org | 0.47 ± 0.04 ahajournals.orgahajournals.org | < 0.05 ahajournals.orgahajournals.org |
Note: Data are presented as mean ± standard deviation.
Anti-proliferative Effects on Human Pulmonary Artery Smooth Muscle Cells (PASMCs) in vitro
In addition to its effects in animal models, this compound has demonstrated anti-proliferative effects on human pulmonary artery smooth muscle cells (PASMCs) in vitro. ahajournals.orgresearcher.life Pretreatment of human PASMCs stimulated by TNFα with this compound significantly downregulated the expression of Ki67, a marker of cell proliferation. ahajournals.org This suggests an anti-proliferative effect via a non-inflammatory pathway. ahajournals.org While this compound ameliorated pulmonary vascular remodeling and PH in MCT-exposed rats, its effect in human PASMCs was primarily anti-proliferative rather than anti-inflammatory. ahajournals.orgresearcher.life
Evaluation of this compound in Other Experimental Inflammatory and Regenerative Paradigms
Pre-clinical research has extended the evaluation of this compound beyond specific disease indications to explore its broader impacts on inflammatory processes and regenerative capabilities within different biological contexts.
Epithelial Regeneration Activities in Mucosal Integrity Studies
Studies utilizing experimental models of mucosal injury and inflammation have demonstrated the capacity of this compound to promote epithelial regeneration and maintain mucosal integrity. In a mouse model of dextran sulfate sodium (DSS)-induced colitis, oral administration of this compound was shown to promote histological mucosal healing nih.gov. This effect was observed while a comparator drug, sulfasalazine (SASP), did not show the same level of mucosal healing promotion nih.gov.
Further insights into the mechanisms underlying this compound's regenerative effects have been gained from studies using human colonic organoids. In this in vitro model designed to mimic ulcerative colitis (UC), this compound treatment induced reciprocal dynamics of gene expression in response to inflammatory stimulation nih.gov. This resulted not only in the suppression of the immune response but also in the promotion of cellular differentiation towards secretory lineages nih.gov. Notably, these studies identified SPDEF and Reg4 as potential novel targets associated with the enrichment of intestinal epithelial stem cells and mucosal healing nih.govpatsnap.com. This compound has been suggested as a candidate for UC therapy, partly due to its observed epithelial regeneration activities nih.govpatsnap.comfrontiersin.org. In organoid models, this compound promotes mucus secretion and the proliferation of goblet cells researchgate.netwjgnet.com.
Broad Anti-inflammatory Activities in Cellular and Animal Models
This compound has demonstrated broad anti-inflammatory activities across various cellular and animal models, primarily mediated through its selective agonism of the EP4 receptor nih.govpatsnap.comimmune-system-research.com.
In cellular assays, this compound potently inhibited the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated peripheral whole blood and anti-CD3/CD28 stimulated CD4+ T cells nih.govimmune-system-research.com. This indicates a direct effect on key immune cells involved in inflammatory responses.
The anti-inflammatory effects of this compound have also been observed in animal models of inflammatory diseases beyond colitis. In a surgically induced mouse knee osteoarthritis (OA) model, oral administration of this compound suppressed the development of OA by reducing chondrocyte hypertrophy and inhibiting TNF secretion patsnap.comresearchgate.net. Histological analyses in this model revealed that both chondrocyte hypertrophy and the expression of TNF and matrix metalloproteinase 13 (Mmp13) in the synovium were suppressed in this compound-treated mice researchgate.netnih.gov. In cultured synoviocytes, this compound also suppressed LPS-induced expression of TNF and Mmp13 patsnap.comresearchgate.netnih.gov. These findings suggest that this compound's anti-inflammatory action contributes to its therapeutic effects in inflammatory joint conditions.
Summary of this compound Pre-clinical Findings
Study Model | Key Finding: Epithelial Regeneration/Mucosal Integrity | Key Finding: Anti-inflammatory Activity | Source |
DSS-induced colitis mouse model | Promoted histological mucosal healing. | Suppressed colitis development. | nih.gov |
Human colonic organoids (UC model) | Promoted cellular differentiation towards secretory lineages; Enriched epithelial stem cells. | Suppressed immune response to inflammatory stimulation. | nih.govpatsnap.com |
Organoid models | Promotes mucus secretion and goblet cell proliferation. | Not specifically detailed in this context. | researchgate.netwjgnet.com |
LPS-stimulated peripheral whole blood/T cells | Not applicable. | Potently inhibited TNF-α production. | nih.govimmune-system-research.com |
Surgically induced mouse knee OA model | Not applicable. | Suppressed OA development by reducing chondrocyte hypertrophy and inhibiting TNF and Mmp13 expression. | patsnap.comresearchgate.netnih.gov |
Cultured synoviocytes | Not applicable. | Suppressed LPS-induced expression of TNF and Mmp13. | patsnap.comresearchgate.netnih.gov |
Pharmacokinetic and Distribution Studies of Kag-308 in Experimental Systems
Bioavailability Assessment in Animal Models for Oral Administration
Studies in animal models have assessed the bioavailability of KAG-308 following oral administration. One study investigating the pharmacological and pharmacokinetic profiles of this compound noted that oral administration of the compound in a mouse model of dextran sulfate sodium (DSS)-induced colitis showed relatively high bioavailability nih.gov. While specific quantitative data for oral bioavailability (such as absolute bioavailability percentage) were not consistently detailed across all search results within the scope of this request, the indication of "relatively high bioavailability" in the context of oral administration in a relevant animal model is a notable finding nih.gov.
Another study focusing on osteoarthritis in mice mentioned measuring plasma this compound concentration after oral administration of 3 mg/kg. The time to peak plasma concentration (Tmax) was reached at 1 hour after oral administration researchgate.net.
Animal models, such as rats and rabbits, are commonly used in pharmacokinetic studies to predict human pharmacokinetics and evaluate bioavailability ugd.edu.mkjpionline.orgmdpi.com. The use of mouse models in the cited studies provides relevant data on the oral absorption characteristics of this compound in a living system.
Tissue Distribution and Accumulation in Pre-clinical Studies (e.g., synovium, cartilage)
Pre-clinical studies have investigated the distribution and accumulation of this compound in various tissues, with particular interest in its presence in articular tissues like the synovium and cartilage.
In studies involving oral administration of this compound to mice, the compound was detected in both the synovium and cartilage researchgate.netnih.govdntb.gov.ua. While the concentrations in these tissues were reported to be lower than in plasma, the concentration-time profile in the synovium and articular cartilage was observed to be similar to that in the plasma researchgate.net.
Specifically, following oral administration of 3 mg/kg this compound to mice, the concentration in the synovium was measured at 15.3 ± 20.4 ng/g at the Tmax (1.0 hour) of plasma concentration researchgate.net. The concentration in the articular cartilage was found to be 6.27 ± 8.45 ng/g at the same time point researchgate.net. These tissue concentrations were estimated to be 33.3 nM in the synovium and 13.6 nM in the articular cartilage, assuming a tissue specific gravity of 1 researchgate.net.
The presence of this compound in these articular tissues after oral administration is significant, particularly in the context of its investigation for conditions affecting joints, such as osteoarthritis researchgate.netnih.gov. The detection of this compound in the synovium and cartilage suggests that the compound is capable of distributing to these target tissues following systemic absorption from the gastrointestinal tract.
The following table summarizes the tissue concentration data reported in one pre-clinical study:
Tissue | Time after Oral Administration (hours) | Concentration (ng/g) | Estimated Molar Concentration (nM) |
Plasma | 1.0 (Tmax) | Not specified | Not specified |
Synovium | 1.0 (at plasma Tmax) | 15.3 ± 20.4 | 33.3 |
Articular Cartilage | 1.0 (at plasma Tmax) | 6.27 ± 8.45 | 13.6 |
Note: The data presented in this table are derived from a specific study in mice following oral administration of 3 mg/kg this compound. researchgate.net The estimated molar concentrations assume a tissue specific gravity of 1.
These findings indicate that this compound is absorbed after oral administration in animal models and distributes to relevant tissues, including the synovium and cartilage, which is pertinent to its potential therapeutic applications in conditions affecting these areas.
Synthetic Approaches and Chemical Design Considerations for Kag-308 and Analogues
Rationale for the Design and Discovery of EP4-Selective Agonists
Prostaglandin E2 (PGE2) is a lipid mediator involved in a wide array of biological processes, including inflammation, pain, and tissue repair. benthamscience.comthno.org Its effects are mediated through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. thno.orgtandfonline.comnih.gov These subtypes are coupled to different signaling pathways, leading to diverse and sometimes opposing biological outcomes. thno.org The EP4 receptor, coupled primarily to Gs proteins, is known to increase intracellular cAMP levels upon activation and is implicated in anti-inflammatory processes, bone formation, and mucosal integrity. benthamscience.comthno.org
Given the multifaceted roles of PGE2 and its receptors, targeting specific EP subtypes offers a therapeutic strategy to modulate particular physiological or pathological processes while minimizing unwanted side effects associated with broader prostaglandin modulation. tandfonline.com The rationale for designing EP4-selective agonists stems from the potential therapeutic benefits of activating this specific pathway, such as promoting mucosal healing and exerting anti-inflammatory effects, which are relevant in conditions like inflammatory bowel diseases and osteoarthritis. nih.govclinicaltrials.govimmune-system-research.comconicet.gov.arresearchgate.netresearchgate.netmdpi.comnih.gov The discovery of KAG-308 as a potent and selective EP4 agonist exemplifies this targeted approach in medicinal chemistry. immune-system-research.com
Exploration of Structural Motifs (e.g., Tetrazole Moiety) in this compound and Related Compounds
The chemical structure of this compound (C24H30F2N4O3) incorporates several key motifs that contribute to its pharmacological properties. uni.lu One such motif is the tetrazole ring system. The tetrazole moiety is a five-membered heterocyclic ring containing four nitrogen atoms. This structure is often employed in medicinal chemistry as a bioisostere for carboxylic acids due to its similar acidity and ability to engage in hydrogen bonding and other interactions with biological targets. The inclusion of a tetrazole ring in this compound suggests its potential role in mimicking the carboxylate group present in natural prostaglandins, thereby facilitating interaction with the EP4 receptor binding site. researchgate.net While the search results confirm the presence of the tetrazole moiety in this compound and mention it in the context of biologically active compounds, detailed discussion specifically on the exploration of this motif during the design of this compound is not extensively elaborated in the provided snippets. researchgate.netuni.lugoogle.com However, the broader context of exploring various structural motifs in the design of selective EP receptor agonists is evident from the literature. nih.gov
Advances in Synthetic Methodologies for this compound and Related EP4 Agonists
The synthesis of complex molecules like this compound, which often feature multiple chiral centers and specific functional groups, necessitates advanced synthetic methodologies. The efficient synthesis of this compound has been reported, utilizing a route that includes a one-step difluorination of a Corey lactone derivative and a subsequent stereoselective Wittig reaction. acsmedchem.org This highlights the application of specific chemical transformations to construct the core structure and introduce key functionalities, such as the difluoromethylene group and the defined alkene geometry, with the required stereochemistry. The development of such efficient synthetic routes is crucial for the practical accessibility of drug candidates and their analogues for further evaluation and potential scale-up. nih.govepo.org The broader field of designing and synthesizing selective EP4 receptor agonists has seen continuous advancements in synthetic strategies aimed at improving yield, purity, and stereochemical control. benthamscience.comnih.gov
Structure-Activity Relationship (SAR) Studies for Optimized EP4 Agonism (Theoretical and Computational Insights)
Structure-Activity Relationship (SAR) studies are fundamental to the rational design of potent and selective ligands for biological targets. For EP4 agonists, SAR studies involve systematically modifying different parts of the molecule and evaluating the impact of these changes on receptor binding affinity, selectivity against other EP subtypes, and functional activity (agonism). benthamscience.comnih.govacsmedchem.org
While specific detailed SAR data for this compound from theoretical and computational studies are not extensively provided in the search results, the importance of SAR in optimizing EP4 agonism is clearly indicated. Studies on related EP4 agonists have explored modifications to various parts of the prostaglandin-like structure, such as the ω-chain and the cyclic core, to understand their influence on receptor interaction. nih.gov For instance, modifications to the 16-phenyl moiety in certain EP4 agonists have been shown to impact selectivity and potency. nih.gov
SAR studies, often complemented by theoretical and computational insights, help to delineate the key structural features required for optimal binding to the EP4 receptor binding site and for effective receptor activation. Computational approaches, such as molecular docking and dynamics simulations, can provide insights into the likely binding pose of agonists within the receptor and the nature of the interactions involved, guiding the design of novel analogues with improved properties. Although direct computational insights specifically for this compound's SAR are not detailed in the provided text, the application of computational techniques in rational drug design for EP receptors is recognized. tandfonline.com The high selectivity of this compound for the human EP4 receptor (Ki value of 2.57 nM) over other EP subtypes (Ki values of 1410 nM for EP1, 1540 nM for EP2, 32.4 nM for EP3, and 52.9 nM for IP) is a result of successful optimization through likely iterative design and SAR exploration. immune-system-research.com
Computational and Theoretical Research on Kag-308
Molecular Docking Simulations for EP4 Receptor Interaction Prediction
Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a ligand when bound to a receptor and to estimate the strength of the interaction. These simulations are based on scoring functions that evaluate the complementarity between the ligand and the receptor binding site. Molecular docking has been utilized in studies investigating ligand binding to the EP4 receptor, providing insights into how compounds, including agonists like KAG-308, might interact with the receptor's binding pocket. dntb.gov.uanih.gov While specific detailed docking poses or scores solely for this compound's interaction with EP4 from dedicated docking studies were not extensively detailed in the provided search results, the application of this technique to EP4 ligands is established. nih.govmedchemexpress.com The reported experimental binding data for this compound, such as its Ki value for human EP4 (2.57 nM) and EC50 values (17 nM for human EP4 in one assay, 0.15 nM for human and 1.0 nM for mouse EP4 in another), serve as crucial experimental validation points for computational predictions of binding affinity and interaction strength. glpbio.comabmole.comtargetmol.com
Network Pharmacology Analysis of this compound's Biological Networks and Target Intersections
Network pharmacology is an approach that investigates the complex interactions between drugs, targets, and diseases by analyzing biological networks. This method helps to understand the multi-target effects of a compound and its influence on various pathways. While a dedicated network pharmacology analysis specifically centered on this compound was not found in the provided snippets, the approach is relevant to understanding the broader biological context in which EP4 agonists like this compound exert their effects. For instance, network pharmacology studies investigating treatments for conditions like osteoarthritis, where this compound has shown efficacy, have identified key targets and pathways such as TNF-alpha and the NF-κB signaling pathway. mdpi.comall-imm.com this compound's ability to suppress TNF-alpha production and reduce chondrocyte hypertrophy in mouse models of osteoarthritis aligns with the types of targets and pathways identified through network pharmacology in the context of this disease. researchgate.netmdpi.comnih.govall-imm.com This suggests that while direct network analysis of this compound's interactome wasn't detailed, its known pharmacological effects intersect with biological networks implicated in the diseases it is being studied for, providing a basis for such analyses.
In Silico Prediction of this compound's Binding Affinities and Associated Target Modulation
In silico methods, including quantitative structure-activity relationship (QSAR) modeling and machine learning approaches, can be used to predict the binding affinities and biological activities of compounds based on their chemical structures. nih.govbiorxiv.org While the search results did not provide specific in silico predicted binding affinity values for this compound in comparison to its experimentally determined values, the experimental data itself provides concrete measures of its affinity and potency for the EP4 receptor. This compound demonstrates high affinity and potent agonist activity for human and mouse EP4 receptors. glpbio.comabmole.comtargetmol.com
The following table summarizes key experimental binding and activity data for this compound:
Target Receptor | Species | Assay Type | Value | Unit | Reference |
EP4 | Human | Ki | 2.57 | nM | abmole.comtargetmol.com |
EP4 | Human | EC50 (Dual Luciferase) | 0.15 | nM | glpbio.com |
EP4 | Human | EC50 | 17 | nM | abmole.comtargetmol.com |
EP4 | Mouse | EC50 (Dual Luciferase) | 1.0 | nM | glpbio.com |
EP1 | Human | Ki | 1410 | nM | abmole.comtargetmol.com |
EP1 | Human | EC50 | 1000 | nM | abmole.comtargetmol.com |
EP2 | Human | Ki | 1540 | nM | abmole.comtargetmol.com |
EP2 | Human | EC50 | 1000 | nM | abmole.comtargetmol.com |
EP3 | Human | Ki | 32.4 | nM | abmole.comtargetmol.com |
EP3 | Human | EC50 | 160 | nM | abmole.comtargetmol.com |
IP Receptor | Human | Ki | 52.9 | nM | abmole.comtargetmol.com |
IP Receptor | Human | EC50 | >10000 | nM | abmole.comtargetmol.com |
These experimental values highlight this compound's selectivity for the EP4 receptor compared to other prostaglandin receptors. abmole.comtargetmol.com In silico prediction methods could potentially be used to explore structural modifications of this compound to optimize these parameters further or predict activity against other potential targets, although specific studies on this for this compound were not detailed in the search results.
Future Directions and Translational Research Potential of Kag-308
Identification of Novel Therapeutic Applications in Emerging Experimental Models
The exploration of KAG-308's therapeutic capabilities is increasingly leveraging novel experimental models designed to more accurately reflect human disease states and uncover new indications. Human organoids, particularly those derived from colonic tissue, represent a significant advancement, providing a valuable platform for assessing the effects of investigational drugs like this compound in an environment that mimics the human intestine under inflammatory conditions. patsnap.comfrontiersin.orgfrontiersin.orgnih.gov Studies utilizing human colonic organoids have demonstrated this compound's capacity to suppress immune responses and foster the differentiation of cells into secretory lineages. patsnap.comfrontiersin.orgnih.gov These findings underscore the utility of organoid models in evaluating drug efficacy for intestinal inflammation and mucosal healing and suggest this compound's potential in treating a broader spectrum of inflammatory bowel diseases, as well as its role in promoting intestinal epithelial stem cell enrichment. patsnap.comfrontiersin.orgnih.gov
Beyond gastrointestinal applications, research in models of pulmonary arterial hypertension (PAH) in monocrotaline-exposed rats has indicated that this compound can mitigate perivascular inflammation, vascular remodeling, and pulmonary hypertension. ahajournals.orgahajournals.org This points to a potential therapeutic role in cardiovascular conditions with an inflammatory component. Furthermore, preliminary research suggests possible applications in neurological disorders, such as neurodegenerative diseases and stroke, although dedicated experimental models for this compound in these areas warrant further investigation. ontosight.ai
The adoption of sophisticated in vitro models, including co-cultures of organoids with immune cells or the incorporation of supportive scaffolds, is anticipated to provide a more nuanced understanding of this compound's effects within a complex tissue microenvironment. d-nb.info Such models hold the promise of identifying novel therapeutic uses and enhancing the predictive accuracy of preclinical findings for clinical translation. patsnap.comnih.gov
Integration with Emerging Research Paradigms in Inflammation, Tissue Regeneration, and Oncology Research
This compound's function as an EP4 agonist positions it favorably for integration with contemporary research paradigms across several key disciplines.
In the realm of inflammation research, this compound's demonstrated ability to suppress inflammatory responses and modulate cytokine production, notably the inhibition of TNF-α, is central to its potential in treating conditions like ulcerative colitis and osteoarthritis. immune-system-research.compatsnap.comall-imm.comnih.govmdpi.comresearchgate.netamanote.com Future studies can delve into its interactions with other inflammatory pathways and explore its applicability in a wider array of inflammatory and autoimmune disorders. patsnap.com Advanced methodologies such as network pharmacology can be employed to unravel the intricate interactions of this compound with multiple targets and pathways implicated in inflammation. all-imm.com
Regarding tissue regeneration, EP4 agonists, including this compound, have shown promise in stimulating bone formation and accelerating bone healing. nih.govresearchgate.net Prostaglandin E2 (PGE2), the natural ligand for EP4, plays a vital role in tissue repair and regeneration, affecting tissues such as bone and skeletal muscle. thno.org this compound's agonistic effect on EP4 suggests its capacity to enhance the recovery of damaged tissues or organs by activating endogenous stem cells, modulating immune responses, and promoting the formation of new blood vessels. thno.org Research efforts could concentrate on combining this compound with biomaterial scaffolds or other regenerative strategies to augment tissue repair in diverse settings. thno.org Studies in osteoarthritis models have indicated that this compound suppresses disease progression by reducing chondrocyte hypertrophy and TNF secretion, underscoring its potential in strategies aimed at cartilage regeneration. all-imm.commdpi.comresearchgate.netamanote.comwhiterose.ac.ukbiorxiv.org
In oncology research, the involvement of EP4 signaling in the initiation and progression of cancer is increasingly recognized. EP4 is frequently overexpressed in various malignancies and contributes to pathways that regulate cell proliferation, migration, invasion, and metastasis. aacrjournals.orgresearchgate.net While EP4 antagonists are being investigated for cancer therapy, the multifaceted role of EP4 signaling suggests that agonists like this compound might have therapeutic utility in specific cancer contexts, potentially by modulating the tumor microenvironment or influencing immune responses. aacrjournals.orgbmj.com Investigating the specific conditions or cancer types where EP4 activation could be therapeutically advantageous represents a burgeoning area of research. ontosight.aipatsnap.com For instance, this compound has shown the ability to prevent colorectal carcinogenesis in a mouse model by inhibiting the development of colitis. patsnap.comnih.gov
Methodological Advancements in this compound Research and Pre-clinical Development
Advancements in methodology are critical for the continued research and preclinical development of this compound. The establishment and refinement of in vitro models using human organoids offer a more efficient and potentially more predictive system for evaluating drug effects compared to traditional animal models. patsnap.comfrontiersin.orgnih.gov These models facilitate the study of drug dynamics and therapeutic outcomes on intestinal epithelial cells under inflammatory conditions. patsnap.comnih.gov
Integrating advanced imaging techniques and phenotypic screening methods with organoid research can provide a more comprehensive assessment of this compound's impact on tissue structure and function by quantifying visual changes and cellular responses. d-nb.info
Further in-depth studies on the pharmacokinetic and pharmacodynamic profiles of this compound using sophisticated analytical techniques are essential for optimizing its delivery and understanding its behavior within biological systems. immune-system-research.comnih.gov Although this compound has demonstrated relatively high oral bioavailability, detailed investigations into its distribution, metabolism, and excretion across different tissues and species are necessary for advanced preclinical development. immune-system-research.comnih.gov
Exploring alternative routes of administration, such as topical application, as suggested by some research, could also be a focus of methodological advancement to enable targeted delivery to specific tissues and potentially minimize systemic exposure. researcher.life
Challenges and Opportunities in Developing EP4 Agonists for Advanced Pre-clinical Research
The development of EP4 agonists like this compound for advanced preclinical research is accompanied by both challenges and opportunities. A notable challenge is the intricate and sometimes conflicting roles of EP4 signaling in different tissues and disease states. While EP4 activation can be beneficial in resolving inflammation and promoting tissue repair, its involvement in pathways that drive cell proliferation and survival in certain cancers requires careful consideration. aacrjournals.orgresearchgate.net This underscores the necessity for a thorough understanding of the specific disease context and the precise modulation of EP4 signaling.
Another challenge lies in achieving selective activation of EP4 without significant engagement of other prostaglandin receptors (EP1, EP2, EP3, and IP), which could lead to undesirable off-target effects. This compound has demonstrated high selectivity for human EP4, presenting a significant opportunity. immune-system-research.com Nevertheless, ongoing efforts in medicinal chemistry are crucial to further enhance selectivity and potency.
Translating findings from preclinical models to confirmed human clinical efficacy remains a common hurdle for many drug candidates, including EP4 agonists. Despite promising results in animal models and in vitro systems, the clinical therapeutic effect of EP4 agonists on human tissues, such as bone, has not yet been definitively established. nih.govresearchgate.net The use of more physiologically relevant human cell-based models like organoids helps to bridge this gap, but further validation in relevant human tissues and subsequent clinical trials are indispensable. patsnap.comfrontiersin.orgfrontiersin.orgnih.govresearchgate.net
Despite these challenges, the opportunities for EP4 agonists in advanced preclinical research are considerable. The diverse roles of EP4 in inflammation, immunity, tissue repair, and potentially oncology offer a wide range of potential therapeutic applications. ontosight.aipatsnap.comthno.orgaacrjournals.orgresearchgate.net The growing understanding of EP4 signaling pathways and the development of more sophisticated experimental models provide new avenues for identifying specific indications where EP4 agonists can offer substantial therapeutic benefits. patsnap.comfrontiersin.orgfrontiersin.orgnih.govd-nb.info Furthermore, the potential for combining EP4 agonists with other therapeutic agents, such as those used in cancer immunotherapy or regenerative medicine, represents a significant opportunity to improve treatment outcomes. aacrjournals.orgbmj.com
Q & A
Q. What is the molecular mechanism of KAG-308 as an EP4 receptor agonist, and how does its selectivity compare to other prostaglandin receptors?
this compound exhibits high selectivity for the EP4 receptor subtype, with a Ki value of 2.57 nM and EC50 of 17 nM for human EP3. Its selectivity is 550-fold higher than for EP1 (Ki: 1410 nM), 600-fold higher than EP2 (Ki: 1540 nM), and significantly greater than EP3 (Ki: 32.4 nM) and IP receptors (Ki: 52.9 nM) . Methodologically, receptor selectivity can be validated using competitive binding assays and functional cAMP assays across receptor subtypes, ensuring specificity in downstream signaling analyses.
Q. What in vivo models are suitable for studying this compound’s efficacy in colitis and mucosal healing?
Murine colitis models, such as dextran sulfate sodium (DSS)-induced colitis, are widely used. This compound has demonstrated efficacy in reducing TNF-α production and promoting mucosal repair in such models . Researchers should standardize dosing regimens (e.g., oral administration at 3 mg/kg/day) and employ histopathological scoring (e.g., OARSI criteria) to quantify mucosal healing .
Q. How can researchers validate the reproducibility of this compound’s anti-inflammatory effects across independent studies?
Reproducibility requires strict adherence to protocols for compound preparation (e.g., DMSO solubility ≥60 mg/mL ), controlled animal housing conditions, and blinded pathological assessments. Cross-lab validation using shared positive controls (e.g., established EP4 agonists) and pre-registered experimental designs can mitigate variability .
Advanced Research Questions
Q. How do contradictory findings about this compound’s EC50 values across studies arise, and how should they be resolved?
Discrepancies in EC50 values (e.g., 17 nM vs. 0.15 nM in dual-luciferase reporter assays ) may stem from assay conditions (e.g., cell type, receptor density). Researchers should replicate experiments using identical cell lines (e.g., HEK293T for EP4 overexpression) and normalize data to internal controls (e.g., constitutive β-galactosidase activity) . Meta-analyses of raw datasets can further clarify inconsistencies.
Q. What experimental strategies optimize dose-response relationships for this compound in osteoarthritis (OA) models while minimizing off-target effects?
Dose optimization requires pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) and toxicity screening in OA models. For example, this compound’s efficacy in reducing OARSI scores peaks at 3 mg/kg in mice, with no reported hepatotoxicity . Advanced methods like micro-CT imaging and synovial fluid cytokine profiling (e.g., IL-1β, TNF-α) enhance mechanistic insights .
Q. How can researchers design a comparative study to evaluate this compound against other EP4 agonists (e.g., ONO-AE1-329) in inflammatory bowel disease (IBD)?
A robust design includes:
- Head-to-head binding assays to compare Ki/EC50 values.
- In vivo colitis models with matched dosing schedules.
- Multi-omics analysis (e.g., transcriptomics of colonic tissue) to identify pathway-specific differences. Statistical power analysis should ensure adequate sample sizes to detect clinically meaningful effect sizes .
Methodological Guidelines
Best practices for synthesizing and characterizing this compound in academic labs
- Synthesis : Follow protocols for C24H30F2N4O3 synthesis, ensuring purity via HPLC (>95%) and structural confirmation via NMR/mass spectrometry .
- Storage : Store lyophilized powder at -20°C (3-year stability) and avoid freeze-thaw cycles for dissolved aliquots .
- Reporting : Adhere to Beilstein Journal guidelines for experimental reproducibility, including full spectral data in supplementary materials .
Strategies for integrating this compound research into grant proposals or thesis projects
- Literature review : Use Google Scholar’s advanced operators (e.g.,
"this compound" AND ("EP4 agonist" OR "colitis")
) to identify knowledge gaps . - Hypothesis framing : Link this compound’s mechanism (e.g., TNF-α suppression) to unmet clinical needs (e.g., refractory IBD) .
- Ethical compliance : Address animal welfare standards and data transparency mandates in proposals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.